![molecular formula C26H32O3 B2740055 5-Methyl-2-(propan-2-yl)cyclohexyl 2-(3-benzoylphenyl)propanoate CAS No. 1853132-06-5](/img/structure/B2740055.png)
5-Methyl-2-(propan-2-yl)cyclohexyl 2-(3-benzoylphenyl)propanoate
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Description
“5-Methyl-2-(propan-2-yl)cyclohexyl 2-(3-benzoylphenyl)propanoate” is a chemical compound with the molecular formula C26H32O3 . It’s a complex organic compound that falls under the category of esters .
Molecular Structure Analysis
The molecular structure of this compound is determined by its molecular formula, C26H32O3 . The molecule has a complex structure with a cyclohexyl ring substituted with a methyl and an isopropyl group, and a propanoate ester group attached to the cyclohexyl ring .Physical And Chemical Properties Analysis
The compound “5-Methyl-2-(propan-2-yl)cyclohexyl 2-(3-benzoylphenyl)propanoate” has a molecular weight of 392.53 g/mol . The predicted boiling point is 501.3±33.0 °C and the predicted density is 1.08±0.1 g/cm3 .Scientific Research Applications
Anticonvulsant Activity
This compound has been synthesized and tested for its potential anticonvulsant properties. The structure, characterized by various spectroscopic methods, showed promise in preliminary in vivo tests for pentylenetetrazole (PTZ)-triggered seizures and maximal electroshock stimulation (MES), indicating its potential as a treatment for epilepsy .
Drug Delivery Enhancement
Due to its structural similarity to terpenoids, which are known to enhance the permeability of hydrophilic drugs, this compound could be used to improve drug delivery systems. Its ability to form bonds that undergo enzymatic cleavage in mammals’ bodies makes it a candidate for transporting compounds through membranes .
Polypharmacology
The concept of polypharmacology involves the design of drugs capable of interacting with multiple targets. This compound, with its complex structure, could be part of such multidrug systems, aimed at treating diseases with a multifaceted approach .
Synthesis of Derivatives
The compound serves as a precursor for the synthesis of various derivatives. These derivatives could have diverse biological activities and could be used in the development of new pharmaceuticals .
Chemical Education and Research
In academic settings, this compound can be used to demonstrate complex organic synthesis techniques and analytical methods. It serves as an example for teaching advanced chemistry concepts such as NMR, mass spectrometry, and high-performance liquid chromatography .
Analytical Benchmarking
The well-defined structure of this compound allows it to be used as a benchmark in analytical chemistry. It can help in calibrating instruments and developing new analytical methodologies .
properties
IUPAC Name |
(5-methyl-2-propan-2-ylcyclohexyl) 2-(3-benzoylphenyl)propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32O3/c1-17(2)23-14-13-18(3)15-24(23)29-26(28)19(4)21-11-8-12-22(16-21)25(27)20-9-6-5-7-10-20/h5-12,16-19,23-24H,13-15H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYUNBQODAOFFBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C(C1)OC(=O)C(C)C2=CC(=CC=C2)C(=O)C3=CC=CC=C3)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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